molecular formula C16H21FN6O B2690883 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one CAS No. 1049481-22-2

1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one

Cat. No.: B2690883
CAS No.: 1049481-22-2
M. Wt: 332.383
InChI Key: VKYKGXKYALHNTJ-UHFFFAOYSA-N
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Description

1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one is a novel chemical compound. The compound contains a fluorophenyl group, a tetrazole ring, a piperazine ring, and a butanone moiety. This combination of functional groups lends the compound unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one can be achieved via multi-step chemical reactions. A common synthetic route involves:

  • Formation of the tetrazole ring: : Reacting 3-fluoroaniline with sodium azide in the presence of a catalyst like copper sulfate to form 3-fluorophenyl tetrazole.

  • Piperazine alkylation: : The tetrazole is then reacted with piperazine under mild conditions, forming an intermediate.

  • Ketone formation: : The intermediate is then acylated using butanoyl chloride to form the final product.

Industrial Production Methods: In an industrial context, the process involves:

  • Bulk synthesis of intermediates using flow chemistry.

  • Continuous reaction setups for better yield and safety.

  • Using scalable purification methods like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation and Reduction: : This compound can undergo various redox reactions, altering its functional groups.

  • Substitution Reactions: : Nucleophilic and electrophilic substitution can occur on the aromatic fluorophenyl group.

  • Hydrolysis: : The compound's ketone group can be susceptible to hydrolysis under acidic or basic conditions.

Common Reagents and Conditions:

  • Oxidizing Agents: : Potassium permanganate for oxidation.

  • Reducing Agents: : Lithium aluminium hydride for reduction.

  • Substitution Reagents: : Halides like bromine or chlorine.

Major Products Formed:

  • Oxidation: : Formation of carboxylic acid derivatives.

  • Reduction: : Formation of alcohol derivatives.

  • Substitution: : Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

  • Used in the synthesis of more complex organic compounds.

  • Functions as a reagent in organic reactions.

Biology

  • Used in binding studies with biological macromolecules.

Medicine

  • Research into its potential as a therapeutic agent for treating conditions like inflammation or cancer.

  • Studied for its antimicrobial and antiviral properties.

Industry

  • Possible applications in developing advanced materials.

  • Used in chemical sensors due to its reactive groups.

Mechanism of Action

Molecular Targets and Pathways: : 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one primarily acts by binding to specific proteins or enzymes, thereby inhibiting or activating them. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the tetrazole ring can mimic phosphate groups, inhibiting kinases or phosphatases.

Comparison with Similar Compounds

Compared to other compounds with tetrazole or fluorophenyl groups, 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one is unique due to its combination of these groups along with the butanone moiety.

Similar Compounds

  • 1-(3-Fluorophenyl)-1H-tetrazole: : Lacks the piperazine and butanone.

  • 1-(4-Chlorophenyl)-4-(1H-tetrazol-5-yl)piperazine: : Similar but contains a chlorophenyl group.

  • 1-Butanoylpiperazine: : Lacks the tetrazole and fluorophenyl groups.

In essence, this compound stands out due to its multi-faceted functional group array, lending it distinct reactivity and potential applications. How's that for a chemical deep dive?

Properties

IUPAC Name

1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN6O/c1-2-4-16(24)22-9-7-21(8-10-22)12-15-18-19-20-23(15)14-6-3-5-13(17)11-14/h3,5-6,11H,2,4,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYKGXKYALHNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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